N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
Overview
Description
The compound “N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The compound contains a sulfonamide group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenylamino group and a 2,4,6-trimethylbenzene group. The presence of these groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this is a sulfonamide derivative, it is likely to have properties similar to other sulfonamides, such as being solid at room temperature, having a high melting point, and being soluble in polar solvents .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S2/c1-13-10-14(2)21(15(3)11-13)31(28,29)24-17-5-7-18(8-6-17)30(26,27)25-20-9-4-16(22)12-19(20)23/h4-12,24-25H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIJKHMWUJYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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